molecular formula C7H11ClN2 B3048207 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride CAS No. 1609400-14-7

1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride

Cat. No.: B3048207
CAS No.: 1609400-14-7
M. Wt: 158.63
InChI Key: DLCXKLBXUNGUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride is a partially saturated bicyclic heterocycle comprising fused pyrrole and pyrazine rings. Its synthesis is achieved via diverse methods, including enantioselective hydrogenation of pyrrolo[1,2-a]pyrazinium salts using iridium catalysts (up to 95% enantiomeric excess, ee) , pseudo-three-component reactions between 2-imidazolines and electron-deficient alkynes , and Ugi-azide four-component condensation processes . The compound’s structural flexibility allows functionalization at multiple positions, enabling applications in medicinal chemistry. For example, derivatives exhibit aldose reductase inhibitory activity (IC₅₀ values in nM range) , antimicrobial properties (via carboxylic acid/amide modifications) , and selectivity for histone deacetylase 6 (HDAC6) in cancer therapy .

Properties

IUPAC Name

1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-2-7-6-8-3-5-9(7)4-1;/h1-2,4,8H,3,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCXKLBXUNGUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609400-14-7
Record name Pyrrolo[1,2-a]pyrazine, 1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the preparation of pyrrole-derived α,β-alkynyl ketones followed by cyclization can yield the desired compound . Another method involves the enantioselective iridium-catalyzed direct hydrogenation of 3-substituted pyrrolo[1,2-a]pyrazines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolopyrazine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein kinases, topoisomerase II, and other enzymes involved in cellular processes . These interactions lead to its observed biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Pyrrolo[1,2-a]imidazoles

Pyrrolo[1,2-a]imidazoles share a bicyclic framework but replace the pyrazine ring with an imidazole. This substitution alters electronic properties and hydrogen-bonding capacity, influencing biological activity. For instance, perhydropyrrolo[1,2-a]imidazoles are synthesized via cyclocondensation or cycloaddition , yet lack the enantioselective synthetic routes available for tetrahydropyrrolo[1,2-a]pyrazines . Applications focus on antimicrobial and anti-inflammatory agents, though potency often trails pyrazine-based derivatives due to reduced π-stacking interactions in target binding .

Tetrahydropyrazolopyrazines and Tetrahydro-imidazopyrazines

These compounds, such as 4,5,6,7-tetrahydropyrazolopyrazine, feature additional nitrogen atoms in their fused rings. Homology modeling reveals that the fused-ring spacer in 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives better occupies the HDAC6 channel, conferring >100-fold selectivity over HDAC8 (e.g., compound And63 , IC₅₀ = 33 nM for HDAC6) . In contrast, imidazopyrazines exhibit broader isoform inhibition, limiting therapeutic utility .

Tetrahydropyrrolo[1,2-a]quinoxalines and Pyrido-Pyrazines

Expanding the pyrazine ring to a quinoxaline or pyrido system increases molecular weight and lipophilicity. For example, 5-[(2,6-dimethoxyphenyl)methyl]tetrahydropyrrolo[1,2-a]quinoxaline acts as a vascular smooth muscle relaxant but shows weak antihypertensive activity due to poor bioavailability . The smaller pyrazine core in 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride allows better tissue penetration, enhancing in vivo efficacy in diabetic neuropathy models (e.g., AS-3201 reduces sciatic nerve sorbitol accumulation by >80%) .

Spiro-Fused Derivatives

Spirosuccinimide-fused derivatives, such as AS-3201, integrate a pyrrolidine-1,2',3,5'-tetrone moiety. This spiro architecture enhances aldose reductase inhibition (IC₅₀ = 5.2 nM) by mimicking the transition state of the enzyme-substrate complex . Non-spiro analogues exhibit 10–100-fold lower activity, underscoring the critical role of stereoelectronic complementarity .

Marine Natural Product Analogues

Compounds like Hanishen and Longamide B contain brominated aromatic rings and carboxyl groups, conferring distinct bioactivity profiles (e.g., antimicrobial, cytotoxic) . In contrast, 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives prioritize synthetic accessibility and tunable pharmacophores, enabling scalable drug development .

Data Table: Key Properties of this compound and Analogues

Compound Class Synthesis Method Enantioselectivity (ee) Key Application Potency (IC₅₀/EC₅₀)
Pyrrolo[1,2-a]pyrazine (Target) Ir-catalyzed hydrogenation Up to 95% HDAC6 inhibition 33 nM (And63)
Pyrrolo[1,2-a]imidazoles Cyclocondensation Not reported Antimicrobial agents Moderate activity
Tetrahydropyrazolopyrazines Multi-step cyclization 70–85% Pan-HDAC inhibition >100 nM
Spirosuccinimide derivatives Ugi-azide 4CR Racemic Aldose reductase inhibition 5.2 nM (AS-3201)
Quinoxaline derivatives Friedel-Crafts alkylation Not applicable Vascular relaxation EC₅₀ = 12 μM

Research Findings and Trends

  • Synthetic Advancements: Asymmetric catalysis (e.g., Ir, organocatalysts) dominates enantioselective synthesis, while multicomponent reactions improve atom economy .
  • Structure-Activity Relationships (SAR) : Substituents at the C8 position (e.g., carboxylic acids, tetrazoles) enhance antimicrobial and aldose reductase activities .
  • Therapeutic Potential: HDAC6-selective inhibitors derived from this scaffold show promise in oncology, avoiding thrombocytopenia associated with pan-HDAC drugs .

Q & A

Q. What are the key structural features of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride, and how do they influence reactivity?

The compound features a bicyclic framework comprising fused pyrrolidine and pyrazine rings. The partial saturation of the pyrazine ring introduces conformational flexibility, while the secondary amine in the pyrrolidine ring enables protonation (forming the hydrochloride salt) and participation in hydrogen bonding. These structural attributes influence its reactivity in catalytic hydrogenation, cycloaddition, and nucleophilic substitution reactions. Substituents on the nitrogen atoms or the aromatic system can modulate electronic and steric effects, impacting synthetic pathways and biological interactions .

Q. How should this compound be stored to ensure stability in laboratory settings?

Store the hydrochloride salt in a dark, dry environment at 2–8°C to prevent degradation via moisture absorption or photochemical side reactions. The compound’s hygroscopic nature necessitates airtight containers with desiccants. Precautionary statements (e.g., H314) indicate corrosivity, requiring handling with nitrile gloves and eye protection .

Q. What spectroscopic methods are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm ring saturation and substituent positions.
  • X-ray Photoelectron Spectroscopy (XPS) : Validates nitrogen environments in the bicyclic framework.
  • Mass Spectrometry : Confirms molecular weight (234.73 g/mol for the hydrochloride) and fragmentation patterns.
    Refer to ionic liquid studies for protocol details .

Advanced Research Questions

Q. How can enantioselective synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives be optimized?

Methodology :

  • Iridium-Catalyzed Asymmetric Hydrogenation : Use chiral Ir catalysts (e.g., Zhou et al., 2014) to hydrogenate pyrrolo[1,2-a]pyrazinium salts. Optimize ligand stereochemistry (e.g., phosphine-oxazoline) and solvent polarity (e.g., dichloromethane) to achieve ≥95% enantiomeric excess (ee) .
  • Substrate Scope : Electron-deficient substituents on the pyrazine ring enhance hydrogenation efficiency. Steric hindrance at the 3-position can reduce ee; introduce bulky groups (e.g., aryl) to mitigate racemization .

Q. What strategies resolve contradictions in reaction yields during domino cyclization?

Case Study : Domino reactions of 2-imidazolines with terminal alkynes yield 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via aza-Claisen rearrangement/cyclization.

  • Contradiction : Yields vary (45–90%) due to alkyne electronic effects.
  • Resolution : Use electron-deficient alkynes (e.g., propiolates) to stabilize intermediates. Conduct one-pot protocols with base catalysts (e.g., K2_2CO3_3) to minimize side reactions .

Q. How does this scaffold perform in medicinal chemistry, particularly as an HDAC6 inhibitor?

Structure-Activity Relationship (SAR) :

  • Cap Group Modifications : Hydrophobic capping groups (e.g., aryl) enhance HDAC6 binding (IC50_{50} = 33 nM for And63).
  • Spacer Geometry : The fused pyrrolo-pyrazine ring occupies the HDAC6 channel more effectively than linear spacers, improving selectivity (>100-fold vs. HDAC8) .

Q. What electrochemical applications exist for derivatives of this compound?

Ionic Liquids (ILs) :

  • Synthesis : Alkyl-substituted pyrrolo[1,2-a]pyrazinium cations paired with fluorinated anions (e.g., BF4_4^-) yield ILs with high ionic conductivity.
  • Application : Electropolymerize ILs on carbon electrodes to enhance supercapacitor capacitance (via redox-active polymer layers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.